molecular formula C13H10N2O B11890676 4-(Naphthalen-1-yloxy)-1H-pyrazole

4-(Naphthalen-1-yloxy)-1H-pyrazole

Cat. No.: B11890676
M. Wt: 210.23 g/mol
InChI Key: NMBJNTAGLBTJDJ-UHFFFAOYSA-N
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Description

4-(Naphthalen-1-yloxy)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a naphthalen-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-1-yloxy)-1H-pyrazole typically involves the reaction of naphthalen-1-ol with a suitable pyrazole precursor. One common method is the nucleophilic substitution reaction where naphthalen-1-ol reacts with a halogenated pyrazole under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-1-yloxy)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The naphthalen-1-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the naphthalen-1-yloxy group.

    Reduction: Reduced forms of the pyrazole ring.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Naphthalen-1-yloxy)-1H-pyrazole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-yloxy derivatives: Compounds with similar naphthalen-1-yloxy groups but different core structures.

    Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.

Uniqueness

4-(Naphthalen-1-yloxy)-1H-pyrazole is unique due to the combination of the naphthalen-1-yloxy group and the pyrazole ring, which imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

4-naphthalen-1-yloxy-1H-pyrazole

InChI

InChI=1S/C13H10N2O/c1-2-6-12-10(4-1)5-3-7-13(12)16-11-8-14-15-9-11/h1-9H,(H,14,15)

InChI Key

NMBJNTAGLBTJDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=CNN=C3

Origin of Product

United States

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